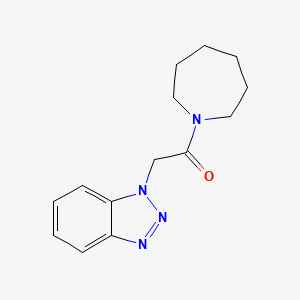
1-(azepan-1-yl)-2-(1H-benzotriazol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(azepan-1-yl)-2-(1H-benzotriazol-1-yl)ethanone, also known as ABT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that belongs to the class of benzotriazole derivatives. ABT has been studied extensively for its ability to inhibit enzymes and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of 1-(azepan-1-yl)-2-(1H-benzotriazol-1-yl)ethanone involves its ability to inhibit the activity of various enzymes. It binds to the active site of the enzyme and prevents the substrate from binding, thereby inhibiting the enzyme's activity. 1-(azepan-1-yl)-2-(1H-benzotriazol-1-yl)ethanone has been shown to be a reversible inhibitor of enzymes and has been studied for its ability to selectively inhibit specific enzymes.
Biochemical and Physiological Effects:
1-(azepan-1-yl)-2-(1H-benzotriazol-1-yl)ethanone has been shown to have various biochemical and physiological effects in different studies. It has been shown to inhibit the growth of cancer cells and has been studied for its potential use in cancer therapy. 1-(azepan-1-yl)-2-(1H-benzotriazol-1-yl)ethanone has also been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases. Additionally, 1-(azepan-1-yl)-2-(1H-benzotriazol-1-yl)ethanone has been shown to have antimicrobial activity and has been studied for its potential use in the treatment of infectious diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(azepan-1-yl)-2-(1H-benzotriazol-1-yl)ethanone has several advantages for laboratory experiments, including its high purity, stability, and ease of synthesis. It has also been shown to be a potent inhibitor of enzymes, making it an ideal tool for studying enzyme activity. However, 1-(azepan-1-yl)-2-(1H-benzotriazol-1-yl)ethanone has some limitations, including its potential toxicity and limited solubility in some solvents.
Zukünftige Richtungen
There are several future directions for research on 1-(azepan-1-yl)-2-(1H-benzotriazol-1-yl)ethanone. One potential area of research is the development of 1-(azepan-1-yl)-2-(1H-benzotriazol-1-yl)ethanone-based drugs for the treatment of cancer, inflammation, and infectious diseases. Another potential area of research is the study of 1-(azepan-1-yl)-2-(1H-benzotriazol-1-yl)ethanone's mechanism of action and its ability to selectively inhibit specific enzymes. Additionally, further studies are needed to investigate the potential toxicity and side effects of 1-(azepan-1-yl)-2-(1H-benzotriazol-1-yl)ethanone and to develop methods for improving its solubility in different solvents.
Synthesemethoden
The synthesis of 1-(azepan-1-yl)-2-(1H-benzotriazol-1-yl)ethanone involves the reaction of 1-(azepan-1-yl) ethanone with 1H-benzotriazole in the presence of a suitable catalyst. The reaction is carried out under appropriate conditions to obtain the desired product with high yield and purity.
Wissenschaftliche Forschungsanwendungen
1-(azepan-1-yl)-2-(1H-benzotriazol-1-yl)ethanone has been extensively studied for its applications in various fields of scientific research. It has been shown to be a potent inhibitor of various enzymes, including serine proteases, metalloproteases, and cysteine proteases. 1-(azepan-1-yl)-2-(1H-benzotriazol-1-yl)ethanone has also been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Eigenschaften
IUPAC Name |
1-(azepan-1-yl)-2-(benzotriazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c19-14(17-9-5-1-2-6-10-17)11-18-13-8-4-3-7-12(13)15-16-18/h3-4,7-8H,1-2,5-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBAFSNXXGVYIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(azepan-1-yl)-2-(1H-benzotriazol-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B7474386.png)
![3-[(1,3-Diphenylpyrazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7474392.png)
![N-[2-(methylamino)-2-oxoethyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7474396.png)



![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)benzamide](/img/structure/B7474439.png)


![Azetidin-1-yl-[3-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7474494.png)


